molecular formula C22H23FN4O2S B2551344 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide CAS No. 904822-90-8

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B2551344
CAS No.: 904822-90-8
M. Wt: 426.51
InChI Key: NMLFQBSTLNITGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a pyridazine ring substituted with an azepane group, a phenyl ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include a pyridazine derivative, an azepane, and a sulfonamide precursor. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide
  • N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-chlorobenzenesulfonamide

Uniqueness

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced bioactivity, selectivity, or stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c23-18-8-10-20(11-9-18)30(28,29)26-19-7-5-6-17(16-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLFQBSTLNITGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.